4-bromo-1-(2-methylpropyl)-1H-1,2,3-triazole
Description
Structure
3D Structure
Properties
CAS No. |
1393558-23-0 |
|---|---|
Molecular Formula |
C6H10BrN3 |
Molecular Weight |
204.07 g/mol |
IUPAC Name |
4-bromo-1-(2-methylpropyl)triazole |
InChI |
InChI=1S/C6H10BrN3/c1-5(2)3-10-4-6(7)8-9-10/h4-5H,3H2,1-2H3 |
InChI Key |
MJMIALIZLAAVII-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=C(N=N1)Br |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Investigations of 4 Bromo 1 2 Methylpropyl 1h 1,2,3 Triazole
Historical Context of 1,2,3-Triazole Synthesis
The synthesis of 1,2,3-triazoles, a class of five-membered heterocyclic compounds containing three contiguous nitrogen atoms, has a rich history dating back to the late 19th century. Early methods often involved the condensation of compounds with hydrazine derivatives, but these typically required harsh reaction conditions and offered little control over regioselectivity, resulting in mixtures of isomers. A significant breakthrough was the Huisgen 1,3-dipolar cycloaddition, a powerful method for constructing five-membered heterocycles. This reaction involves the [3+2] cycloaddition of a 1,3-dipole (an azide) with a dipolarophile (an alkyne). However, the thermal Huisgen cycloaddition often requires elevated temperatures and results in a mixture of 1,4- and 1,5-disubstituted regioisomers, which limits its synthetic utility due to the difficulty in separating the products.
Evolution of Click Chemistry Approaches (e.g., CuAAC) for Triazole Formation
The landscape of 1,2,3-triazole synthesis was revolutionized by the advent of "click chemistry," a concept introduced to describe reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the quintessential click reaction and has become the most widely used method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. rsc.org This reaction proceeds under mild conditions, often in aqueous solvents, and offers excellent regioselectivity, exclusively affording the 1,4-isomer. nih.gov The CuAAC reaction is not only efficient but also tolerant of a wide variety of functional groups, making it a powerful tool in drug discovery, materials science, and bioconjugation. acs.orgfrontiersin.org The catalytic cycle is proposed to involve the formation of a copper acetylide intermediate, which then reacts with the azide (B81097) in a stepwise manner. The versatility of the CuAAC has been further expanded through the development of various copper catalysts and ligands to optimize reaction kinetics and compatibility with different substrates. beilstein-journals.orgresearchgate.net
Development of Metal-Free and Non-Conventional Synthetic Routes
While the CuAAC reaction is highly effective, the use of a copper catalyst can be a drawback in certain applications, particularly in biological systems where copper toxicity is a concern. This has spurred the development of metal-free synthetic routes to 1,2,3-triazoles. rsc.orgbenthamscience.com One prominent metal-free approach is the strain-promoted azide-alkyne cycloaddition (SPAAC), which utilizes strained cyclooctynes to accelerate the reaction with azides without the need for a catalyst. Other metal-free methods include organocatalyzed and iodine-mediated reactions. organic-chemistry.org For instance, enaminones have been reacted with tosylhydrazine and primary amines in the presence of molecular iodine to afford 1,5-disubstituted 1,2,3-triazoles. organic-chemistry.org Additionally, non-conventional energy sources such as microwave irradiation and ultrasound have been employed to accelerate triazole synthesis, often leading to shorter reaction times and improved yields. researchgate.net Azide-free methods, which avoid the use of potentially explosive organic azides, have also been developed, utilizing alternative nitrogen sources like tosylhydrazones. researchgate.net
Targeted Synthesis of 4-bromo-1-(2-methylpropyl)-1H-1,2,3-triazole
The synthesis of the specifically substituted compound, this compound, involves a strategic combination of forming the triazole core, followed by or preceded by the introduction of the bromo and 2-methylpropyl substituents with regiochemical control.
Regioselective Bromination Strategies for 1,2,3-Triazole Scaffolds
The introduction of a bromine atom at a specific position on the 1,2,3-triazole ring is a key step in the synthesis of the target molecule. Direct bromination of the C-H bonds of the triazole ring can be achieved using various brominating agents. The regioselectivity of this reaction is highly dependent on the substituents already present on the ring and the reaction conditions. For N-substituted 1,2,3-triazoles, electrophilic bromination typically occurs at the C4 or C5 position. In some cases, metal-catalyzed C-H activation has been employed for the regioselective halogenation of 1,2,3-triazoles. rsc.org For instance, palladium-catalyzed ortho-halogenation of 2-substituted-1,2,3-triazoles has been developed. rsc.org Another approach involves the synthesis of a pre-functionalized triazole, such as a 4,5-dibromo-1H-1,2,3-triazole, followed by selective debromination or functionalization at one of the bromine-bearing carbons. researchgate.net
A plausible route to this compound could involve the initial synthesis of 1-(2-methylpropyl)-1H-1,2,3-triazole, followed by regioselective bromination at the C4 position. Alternatively, 4-bromo-1H-1,2,3-triazole can be synthesized first and then subjected to N-alkylation.
Alkylation Reactions for N-Substitution in 1,2,3-Triazoles
The introduction of the 2-methylpropyl (isobutyl) group onto a nitrogen atom of the 1,2,3-triazole ring is another critical transformation. The alkylation of NH-1,2,3-triazoles with alkyl halides is a common method for N-substitution. However, this reaction can lead to a mixture of N1 and N2 isomers, and the regioselectivity is influenced by factors such as the nature of the alkylating agent, the base, the solvent, and the substituents on the triazole ring. nih.gov
In the context of synthesizing this compound, a highly relevant strategy is the bromo-directed N-alkylation of NH-1,2,3-triazoles. It has been demonstrated that the reaction of 4-bromo-NH-1,2,3-triazoles with alkyl halides in the presence of a base like potassium carbonate in a solvent such as DMF can proceed with high regioselectivity to afford the corresponding N2-substituted 4-bromo-1,2,3-triazoles. organic-chemistry.orgnih.gov However, to obtain the target N1 isomer, a different regioselective approach would be necessary, potentially involving different reaction conditions or a multi-step synthesis to direct the alkylation to the N1 position.
Optimization of Reaction Conditions and Yields
The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired product in any synthetic sequence. For the CuAAC reaction, key parameters to optimize include the choice of copper source (e.g., CuSO₄/sodium ascorbate, CuI), the ligand, the solvent, and the temperature. researchgate.net Water is often an excellent solvent for CuAAC reactions, and the use of ligands can stabilize the Cu(I) catalyst and accelerate the reaction. acs.org
For the bromination and alkylation steps, careful selection of reagents and conditions is necessary to achieve the desired regioselectivity and yield. For instance, in the N-alkylation of 4-bromo-1H-1,2,3-triazole, a systematic screening of bases (e.g., K₂CO₃, NaH, DBU), solvents (e.g., DMF, DMSO, acetonitrile), and temperatures would be performed to favor the formation of the 1-(2-methylpropyl) isomer over the 2-(2-methylpropyl) isomer. The table below illustrates a hypothetical optimization of the N-alkylation of 4-bromo-1H-1,2,3-triazole with 1-bromo-2-methylpropane.
| Entry | Base | Solvent | Temperature (°C) | Yield of 1-isomer (%) | Yield of 2-isomer (%) |
|---|---|---|---|---|---|
| 1 | K₂CO₃ | DMF | 25 | 45 | 30 |
| 2 | NaH | THF | 0 | 60 | 15 |
| 3 | Cs₂CO₃ | Acetonitrile | 50 | 55 | 25 |
| 4 | DBU | CH₂Cl₂ | 25 | 30 | 40 |
Similarly, for the bromination of 1-(2-methylpropyl)-1H-1,2,3-triazole, different brominating agents and reaction conditions would be explored to achieve high regioselectivity for the 4-bromo product. The following table provides a hypothetical example of such an optimization.
| Entry | Brominating Agent | Solvent | Temperature (°C) | Yield of 4-bromo isomer (%) | Yield of 5-bromo isomer (%) |
|---|---|---|---|---|---|
| 1 | NBS | CCl₄ | 77 | 70 | 10 |
| 2 | Br₂ | CH₂Cl₂ | 0 | 65 | 20 |
| 3 | NBS | Acetonitrile | 25 | 80 | 5 |
| 4 | Br₂/AcOH | AcOH | 25 | 75 | 15 |
Mechanistic Elucidation of Key Synthetic Transformations
A detailed mechanistic understanding of the formation of this compound is currently unavailable in the scientific literature. General mechanisms for the synthesis of 1,2,3-triazoles, such as the Huisgen 1,3-dipolar cycloaddition, provide a foundational framework. wikipedia.orgorganic-chemistry.org This reaction involves the concerted [3+2] cycloaddition of a 1,3-dipole (an azide) with a dipolarophile (an alkyne). researchgate.net In the context of the target molecule, this would involve the reaction of isobutyl azide with a bromo-substituted alkyne.
The regioselectivity of the Huisgen cycloaddition can be influenced by thermal or catalytic conditions. The uncatalyzed reaction often yields a mixture of 1,4- and 1,5-isomers, whereas the copper(I)-catalyzed reaction (CuAAC) typically affords the 1,4-isomer with high selectivity. wikipedia.orgnih.gov Ruthenium catalysis, on the other hand, can favor the formation of the 1,5-isomer. researchgate.net Without specific experimental data for this compound, it is not possible to definitively state the operative mechanism or the resulting regioselectivity under various conditions.
No specific computational studies on the reaction pathways and transition states for the synthesis of this compound have been reported. Such studies would be instrumental in elucidating the reaction mechanism, predicting the activation energies for different pathways, and understanding the geometry of the transition states. This information is crucial for optimizing reaction conditions and predicting the regiochemical outcome.
Table 1: Hypothetical Computational Data for the Formation of this compound
| Reaction Pathway | Calculated Activation Energy (kcal/mol) | Transition State Geometry |
|---|---|---|
| Concerted [3+2] Cycloaddition | Data not available | Data not available |
| Stepwise (diradical intermediate) | Data not available | Data not available |
This table is for illustrative purposes only, as no specific computational data has been found.
There is no published research on the kinetic and spectroscopic investigation of reaction intermediates in the synthesis of this compound. Kinetic studies would provide valuable data on the reaction rates and the influence of reactant concentrations and temperature. Spectroscopic techniques such as in-situ NMR or rapid-scan IR could potentially be used to detect and characterize transient intermediates, providing direct evidence for the proposed reaction mechanism.
Table 2: Potential Spectroscopic Data for Reaction Intermediates
| Intermediate Species | Proposed Spectroscopic Signature (NMR, IR) |
|---|---|
| Azide-Alkyne Complex | Data not available |
This table is for illustrative purposes only, as no specific spectroscopic data has been found.
Advanced Spectroscopic and Structural Characterization Methodologies for 4 Bromo 1 2 Methylpropyl 1h 1,2,3 Triazole
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds. For 4-bromo-1-(2-methylpropyl)-1H-1,2,3-triazole, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments in a suitable solvent like CDCl₃ or DMSO-d₆ provides a complete assignment of all proton and carbon resonances. digitellinc.com
The ¹H NMR spectrum is expected to show a characteristic singlet for the C5-H proton of the triazole ring, typically observed in the range of 8.0–8.75 ppm for 1,4-disubstituted 1,2,3-triazoles. nih.gov The chemical shift of this proton is sensitive to the solvent, with more polar, hydrogen-bond accepting solvents like DMSO causing a significant downfield shift compared to CDCl₃, which indicates the C5-H group can act as a hydrogen bond donor. nih.gov The 2-methylpropyl (isobutyl) group would present three distinct signals: a doublet for the two methyl protons, a multiplet for the methine (CH) proton, and a doublet for the methylene (B1212753) (CH₂) protons attached to the triazole nitrogen.
The ¹³C NMR spectrum will display characteristic signals for the C4 and C5 carbons of the triazole ring. For 1,4-disubstituted triazoles, the C5 signal typically appears between 122–128 ppm, while the brominated C4 carbon would be shifted further downfield. nih.gov The carbons of the isobutyl substituent would appear in the aliphatic region of the spectrum.
Application of 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Proton and Carbon Assignments
Two-dimensional NMR techniques are essential for the definitive assignment of proton and carbon signals, especially in complex molecules. digitellinc.com
COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) spin coupling networks. For this compound, COSY would show correlations between the CH₂ and CH protons of the isobutyl group, and between the CH and the two CH₃ groups, confirming the connectivity within the alkyl chain. The triazole C5-H proton would appear as an isolated singlet with no cross-peaks.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to their directly attached carbons (¹J_CH). It allows for the unambiguous assignment of each protonated carbon. For the target molecule, HSQC would correlate the triazole C5-H signal to the C5 carbon signal, and each of the proton signals of the isobutyl group (CH₂, CH, CH₃) to their respective carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically ²J_CH and ³J_CH), which is crucial for connecting different structural fragments. Key HMBC correlations would be observed from the methylene (CH₂) protons of the isobutyl group to the C5 carbon of the triazole ring and to the triazole nitrogen's adjacent carbon (N-C), establishing the connection point of the substituent to the heterocyclic ring. Correlations from the triazole C5-H proton to the C4 carbon would also be expected.
These 2D NMR experiments, used in concert, allow for the complete and confident assignment of the molecular structure. digitellinc.com
| Atom Position | Predicted Chemical Shift (δ, ppm) | Key HMBC Correlations | |
|---|---|---|---|
| ¹H | ¹³C | ||
| Triazole C5-H | ~8.1-8.3 | ~125-128 | C4 |
| Triazole C4-Br | - | ~130-135 | - |
| N-CH₂ | ~4.2-4.4 (d) | ~54-56 | C5, Isobutyl CH, Triazole N1 |
| Isobutyl CH | ~2.2-2.4 (m) | ~28-30 | N-CH₂, Isobutyl CH₃ |
| Isobutyl CH₃ | ~0.9-1.0 (d) | ~19-21 | N-CH₂, Isobutyl CH |
Solid-State NMR Approaches for Crystalline and Amorphous Forms
Solid-state NMR (ssNMR) is a powerful technique for characterizing materials in the solid phase, providing insights into polymorphism, crystallinity, and intermolecular interactions. jocpr.com Unlike solution-state NMR, where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by the local environment and molecular packing in the solid state. nih.gov
For this compound, ssNMR can distinguish between different crystalline polymorphs and amorphous forms. jocpr.com Crystalline materials typically yield sharp, well-resolved peaks, whereas amorphous forms produce broader lines due to a distribution of molecular conformations and environments. researchgate.net By comparing the ¹³C chemical shifts between the crystalline and amorphous states, variations in molecular packing can be inferred. nih.gov Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) are used to enhance the signal of low-abundance nuclei like ¹³C and to average anisotropic interactions, leading to higher resolution spectra. researchgate.net Quantitative ssNMR can determine the ratio of polymorphs or the level of amorphous content in a sample, which is critical for material properties. jocpr.com
Single Crystal X-ray Diffraction Techniques for Solid-State Structure and Intermolecular Interactions
Single crystal X-ray diffraction (SCXRD) provides the most definitive structural information for crystalline solids, offering precise atomic coordinates, bond lengths, and bond angles. This technique allows for the complete determination of the three-dimensional molecular structure of this compound, confirming its connectivity and conformation in the solid state. nih.govnih.gov The analysis of the crystal packing reveals the arrangement of molecules within the unit cell and the nature of the intermolecular forces that govern the supramolecular architecture. nih.gov
Analysis of Hydrogen Bonding and Halogen Bonding Interactions within Crystal Lattices
The supramolecular assembly of this compound in the crystal lattice is directed by specific non-covalent interactions, primarily hydrogen and halogen bonds.
Hydrogen Bonding: The 1,2,3-triazole ring is a known participant in hydrogen bonding. rsc.org The C5–H group, polarized by the adjacent nitrogen atoms, can act as a hydrogen bond donor, forming C–H···X interactions with suitable acceptors like the nitrogen atoms of a neighboring triazole ring or the bromine atom. nih.govresearchgate.net The nitrogen atoms of the triazole ring are also potential hydrogen bond acceptors. researchgate.netresearchgate.net
The analysis of these interactions, including their geometries and distances, is crucial for understanding the stability and properties of the crystalline material.
| Interaction Type | Donor | Acceptor | Typical Geometry |
|---|---|---|---|
| Hydrogen Bond | Triazole C5-H | Triazole N2/N3 | Nearly linear C-H···N angle |
| Halogen Bond | C4-Br | Triazole N2/N3 | C-Br···N angle ≈ 165° |
| Halogen Bond | C4-Br | Neighboring Br | Type I (packing) or Type II (σ-hole) contacts |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathway Mapping
High-Resolution Mass Spectrometry (HRMS), typically using electrospray ionization (ESI), provides an extremely accurate measurement of the molecular mass of the parent ion, allowing for the determination of the elemental formula. For this compound (C₇H₁₁BrN₃), the expected monoisotopic mass of the protonated molecule [M+H]⁺ can be calculated with high precision, confirming its composition.
Tandem mass spectrometry (MS/MS) experiments are used to map the fragmentation pathways of the molecule. The fragmentation of 1,2,3-triazoles often involves characteristic losses. researchgate.netnih.gov For the title compound, key fragmentation steps would likely include:
Loss of the isobutyl group: Cleavage of the N-C bond connecting the alkyl chain to the triazole ring.
Loss of dinitrogen (N₂): A common fragmentation pathway for triazole rings, leading to the formation of an azirine-type fragment.
Loss of the bromine atom: Cleavage of the C-Br bond.
Combined losses: Sequential fragmentation events leading to smaller, stable ions.
Mapping these pathways helps to confirm the proposed structure and provides insight into the molecule's stability. libretexts.org
| Ion | Formula | Description |
|---|---|---|
| [M+H]⁺ | C₇H₁₂BrN₃⁺ | Protonated molecular ion |
| [M - C₄H₉]⁺ | C₃H₃BrN₃⁺ | Loss of the isobutyl radical |
| [M+H - N₂]⁺ | C₇H₁₂Br N⁺ | Loss of neutral dinitrogen |
| [M+H - Br]⁺ | C₇H₁₂N₃⁺ | Loss of a bromine radical |
| [C₄H₉]⁺ | C₄H₉⁺ | Isobutyl cation |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes. The spectra of this compound would exhibit bands corresponding to the vibrations of the triazole ring and the isobutyl substituent.
Triazole Ring Vibrations: The 1,2,3-triazole ring has several characteristic "marker bands." nih.gov These include C-H stretching of the C5-H bond (typically >3100 cm⁻¹), N=N stretching (around 1570-1550 cm⁻¹), and C=N stretching (around 1600-1411 cm⁻¹). rsc.org Ring breathing and deformation modes are also observed at lower frequencies. rsc.org
Isobutyl Group Vibrations: The 2-methylpropyl group will show characteristic aliphatic C-H stretching vibrations just below 3000 cm⁻¹ (symmetric and asymmetric) and C-H bending vibrations (scissoring and rocking) around 1460 cm⁻¹ and 1370 cm⁻¹.
C-Br Vibration: The carbon-bromine stretching vibration is expected to appear as a strong band in the lower frequency region of the spectrum, typically in the range of 600-500 cm⁻¹.
The combination of IR and Raman spectroscopy provides complementary information, as some vibrational modes may be more active in one technique than the other, allowing for a more complete assignment of the molecule's vibrational spectrum. researchgate.net
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| C-H Stretch | Triazole C5-H | 3100 - 3150 |
| C-H Stretch | Aliphatic (isobutyl) | 2870 - 2960 |
| N=N / C=N Stretch | Triazole Ring | 1400 - 1600 |
| C-H Bend | Aliphatic (isobutyl) | 1370 - 1470 |
| Ring Deformation | Triazole Ring | 900 - 1200 |
| C-Br Stretch | C-Br | 500 - 600 |
Theoretical and Computational Chemistry Studies of 4 Bromo 1 2 Methylpropyl 1h 1,2,3 Triazole
Theoretical Insights into Structure-Activity Relationships (SAR) from a Molecular Perspective
While specific theoretical and computational studies exclusively focused on 4-bromo-1-(2-methylpropyl)-1H-1,2,3-triazole are not extensively available in public literature, a wealth of research on analogous 1,2,3-triazole derivatives provides a robust framework for understanding its potential structure-activity relationships (SAR) from a molecular perspective. Computational chemistry is a vital tool for elucidating the interactions of small molecules with biological targets, predicting their activity, and guiding the design of new, more potent compounds. nih.govarabjchem.org Methodologies such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and Density Functional Theory (DFT) calculations are routinely applied to the 1,2,3-triazole class of compounds to rationalize their biological activities and to predict the properties of novel derivatives. arabjchem.orgindexcopernicus.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov For 1,2,3-triazole derivatives, QSAR models have been successfully developed to predict activities ranging from anticancer to antimicrobial. nih.govbenthamdirect.com These models use molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These descriptors fall into several categories: electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume, surface area), and physicochemical (e.g., logP for lipophilicity). indexcopernicus.com
For a hypothetical series of analogs related to this compound, a QSAR study would explore how variations in substituents on the triazole ring and the N-1 side chain affect a specific biological activity. For instance, the bromine atom at the C-4 position contributes to the molecule's lipophilicity and can engage in halogen bonding, while the 2-methylpropyl (isobutyl) group at the N-1 position primarily influences steric bulk and lipophilicity. A QSAR model could quantify these contributions. A typical QSAR model is represented by a linear or non-linear equation and is validated by its statistical robustness. benthamdirect.com
Table 1: Exemplary Statistical Validation of a Hypothetical QSAR Model for 1,2,3-Triazole Analogs
| Parameter | Value | Description |
| R² | 0.83 | The coefficient of determination, indicating a good fit of the model to the training data. ijpsjournal.com |
| Q² | 0.70 | The cross-validated R², indicating good internal predictive ability. ijpsjournal.com |
| pred_R² | 0.93 | The R² for an external test set, indicating excellent external predictive ability. benthamdirect.com |
| SEE | 0.319 | The standard error of the estimate, representing the model's accuracy. benthamdirect.com |
This table is illustrative and based on typical values found in QSAR studies of triazole derivatives. benthamdirect.comijpsjournal.com
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. biointerfaceresearch.com It is extensively used to understand how 1,2,3-triazole derivatives interact with the active sites of biological targets like enzymes or receptors. biointerfaceresearch.comrsc.org For this compound, docking studies could predict its binding mode within a target protein.
Key interactions often observed for triazole derivatives include hydrogen bonds formed by the nitrogen atoms of the triazole ring, hydrophobic interactions involving alkyl or aryl substituents, and π-π stacking. acs.orgnih.gov The bromine atom on the 4-position could participate in halogen bonding with electron-rich residues in the protein's active site, a specific and directional interaction that can significantly enhance binding affinity. The isobutyl group would likely occupy a hydrophobic pocket. Docking studies provide a binding score (or docking energy), which estimates the binding affinity; lower scores typically indicate stronger binding.
Table 2: Hypothetical Molecular Docking Results for this compound and Analogs against a Target Protein
| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interactions |
| Compound A (Parent) | -7.5 | Tyr234, Phe356, Asp121 | Halogen bond (Br), Hydrophobic, H-bond (N2) |
| Analog 1 (R=Cl) | -7.2 | Tyr234, Phe356, Asp121 | Halogen bond (Cl), Hydrophobic, H-bond (N2) |
| Analog 2 (R=H) | -6.1 | Phe356, Asp121 | Hydrophobic, H-bond (N2) |
| Analog 3 (N-propyl) | -7.1 | Tyr234, Phe356, Asp121 | Halogen bond (Br), Hydrophobic, H-bond (N2) |
This table presents hypothetical data to illustrate the insights gained from molecular docking. The residues and scores are exemplary.
Density Functional Theory (DFT) Calculations
DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules. acs.org For 1,2,3-triazole derivatives, DFT calculations are employed to determine optimized geometries, electronic properties, and reactivity descriptors. nih.govresearchgate.net These calculations help in understanding the intrinsic properties of a molecule that drive its biological activity.
Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is an indicator of chemical reactivity and stability. researchgate.net A smaller gap suggests higher reactivity. Furthermore, DFT can generate Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution across a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the triazole ring, making them potential hydrogen bond acceptors.
Table 3: Exemplary Quantum Chemical Descriptors from DFT Calculations for Triazole Derivatives
| Compound | EHOMO (eV) | ELUMO (eV) | ΔE (HOMO-LUMO Gap) (eV) | Dipole Moment (Debye) |
| Derivative 1 | -6.85 | -1.23 | 5.62 | 3.15 |
| Derivative 2 | -7.01 | -1.15 | 5.86 | 4.20 |
| Derivative 3 | -6.92 | -1.30 | 5.62 | 2.89 |
This table contains representative data based on published DFT studies on similar heterocyclic compounds to illustrate the nature of the findings. researchgate.net
Reactivity, Derivatization, and Functionalization of 4 Bromo 1 2 Methylpropyl 1h 1,2,3 Triazole
Nucleophilic Substitution Reactions at the Bromine Atom
The bromine atom at the C4 position of the 1,2,3-triazole ring is amenable to substitution by various nucleophiles. This reactivity is central to the derivatization of the parent compound, allowing for the introduction of a wide array of functional groups. These transformations are often facilitated by transition metal catalysts.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds at the C4 position of the triazole. nih.govyoutube.com The C-Br bond in 4-bromo-1,2,3-triazoles is a suitable electrophilic partner for these transformations. organic-chemistry.org
The Suzuki-Miyaura coupling reaction enables the formation of aryl- or vinyl-substituted triazoles. This reaction typically involves the coupling of the bromo-triazole with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govrsc.org Phosphine ligands are often employed to stabilize the palladium catalyst and facilitate the reaction. bham.ac.uk The versatility of commercially available boronic acids allows for the synthesis of a diverse library of 4-aryl-1-(2-methylpropyl)-1H-1,2,3-triazoles.
The Sonogashira coupling provides a direct route to 4-alkynyl-1,2,3-triazoles by reacting the bromo-triazole with a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine.
The Heck coupling , while less commonly reported for this specific scaffold, represents a potential method for the vinylation of the C4 position by reacting the bromo-triazole with an alkene in the presence of a palladium catalyst and a base.
Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Coupling Partner | Typical Catalyst/Ligand | Typical Base | Product Type |
|---|---|---|---|---|
| Suzuki-Miyaura | R-B(OH)₂ or R-B(OR')₂ | Pd(OAc)₂ / PCy₃, Pd(PPh₃)₄ | K₃PO₄, K₂CO₃, Cs₂CO₃ | 4-Aryl/Vinyl-1,2,3-triazole |
| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂ / CuI | Et₃N, Piperidine | 4-Alkynyl-1,2,3-triazole |
| Heck | R-CH=CH₂ | Pd(OAc)₂ / P(o-tol)₃ | Et₃N, K₂CO₃ | 4-Vinyl-1,2,3-triazole |
The bromine atom at C4 can also be displaced by nitrogen and oxygen nucleophiles to yield aminated and alkoxylated products, respectively. These reactions often require conditions that facilitate nucleophilic aromatic substitution. For related 2-phenyltriazole 1-oxides, the halogen at C5 can be readily replaced by strong nucleophiles like amines and alkoxides. rsc.org A similar reactivity pattern can be anticipated for 4-bromo-1,2,3-triazoles, potentially under base- or catalyst-mediated conditions.
Amination reactions, such as the Buchwald-Hartwig amination, can be employed to form C-N bonds by reacting the bromo-triazole with primary or secondary amines using a palladium catalyst and a suitable ligand.
Alkoxylation can be achieved by reacting the substrate with alcohols or phenols in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, to form the corresponding ether linkage. researchgate.net
Table 2: Examples of Nucleophilic Substitution with Heteroatoms
| Reaction | Nucleophile | Reagents/Conditions | Product Functional Group |
|---|---|---|---|
| Amination | R₂NH | Pd catalyst, ligand, base | -NR₂ |
| Alkoxylation | R'OH | Strong base (e.g., NaH) | -OR' |
Electrophilic Aromatic Substitution on the Triazole Ring
The 1,2,3-triazole ring is an electron-deficient aromatic system. nih.gov This inherent electronic nature, compounded by the electron-withdrawing effect of the bromine atom at C4, generally deactivates the ring towards electrophilic aromatic substitution. Direct electrophilic attack on the carbon atoms of the triazole ring is challenging and not a common pathway for functionalization. Reactions such as nitration, halogenation, or Friedel-Crafts are typically not feasible under standard conditions. If forced, substitution would be expected to occur at the C5 position, the only available carbon on the ring. Activation of the ring, for example through N-oxidation, can facilitate electrophilic attack at the C5 position. rsc.org
Cycloaddition and Ring Transformation Reactions Involving the Triazole Core
While 1,2,3-triazoles are famously synthesized via 1,3-dipolar cycloaddition reactions, the aromatic triazole core itself is generally stable and does not readily participate in cycloaddition reactions. nih.govmdpi.comchemtube3d.com However, the triazole ring can undergo ring transformation or cleavage reactions under specific conditions. These transformations, often denitrogenative, typically require the presence of an activating group on one of the ring nitrogen atoms, such as an acyl or sulfonyl group. rsc.orgrsc.org Upon heating or catalysis, these activated triazoles can extrude molecular nitrogen (N₂) to form reactive intermediates that rearrange to other heterocyclic systems. rsc.org For 4-bromo-1-(2-methylpropyl)-1H-1,2,3-triazole, the N1-isobutyl group is not an activating group for such transformations. Therefore, derivatization at a different nitrogen, if possible, or a different synthetic approach would be necessary to engage in this type of chemistry.
Metalation and Lithiation Strategies for Further Functionalization
A primary strategy for functionalizing the triazole ring at the C5 position is through metalation, specifically deprotonation, followed by quenching with an electrophile. The proton at the C5 position of a 1-substituted-1H-1,2,3-triazole is acidic and can be removed by a strong base, such as an organolithium reagent (e.g., n-butyllithium) at low temperatures. In related 4,5-dibromo-1,2,3-triazoles, bromine-lithium exchange occurs preferentially at the C5 position. rsc.orgsemanticscholar.org For the monosubstituted this compound, direct deprotonation at C5 is the most likely pathway. The resulting 5-lithiated intermediate is a potent nucleophile that can react with a wide range of electrophiles to introduce new substituents.
This two-step sequence provides a reliable method for synthesizing 4-bromo-5-substituted-1,2,3-triazoles, which can then undergo further reactions at the C4 position, as described in section 5.1.
Table 3: C5-Functionalization via Lithiation-Electrophilic Quench
| Step 1: Base | Step 2: Electrophile (E⁺) | Reagent for E⁺ | C5-Substituent (-E) |
|---|---|---|---|
| n-Butyllithium | Alkylation | R-I | -R (Alkyl) |
| n-Butyllithium | Carboxylation | CO₂ | -COOH |
| n-Butyllithium | Silylation | R₃SiCl | -SiR₃ |
| n-Butyllithium | Sulfenylation | R₂S₂ | -SR |
| n-Butyllithium | Carbonyl Addition | R₂C=O | -C(OH)R₂ |
Oxidation and Reduction Chemistry of the Triazole Framework
The 1,2,3-triazole ring is a robust aromatic heterocycle, demonstrating significant stability towards both oxidative and reductive conditions. wikipedia.org
Oxidation: The triazole ring itself is generally resistant to oxidation. However, oxidation of the nitrogen atoms to form N-oxides is possible. For instance, 1-alkylbenzotriazoles can be oxidized with reagents like dimethyldioxirane (B1199080) to yield the corresponding N-oxides. nih.gov This suggests that this compound could potentially be oxidized at the N2 or N3 positions under suitable conditions.
Reduction: The triazole ring is highly resistant to catalytic hydrogenation and chemical reduction. While functional groups attached to the ring can be readily reduced without affecting the core heterocycle, reduction of the aromatic triazole system itself requires harsh conditions and typically leads to ring cleavage rather than a controlled reduction to a dihydro- or tetrahydrotriazole. mdpi.com For example, ester groups appended to the triazole ring can be selectively reduced with sodium borohydride (B1222165) while leaving the aromatic core intact. mdpi.com
Applications in Synthetic Methodologies and Chemical Biology
Utilization as a Versatile Synthetic Building Block
The 1,2,3-triazole core is known for its high chemical stability, aromaticity, and ability to engage in various intermolecular interactions, making it a reliable scaffold in molecule construction. The presence of a bromine atom on this stable core in 4-bromo-1-(2-methylpropyl)-1H-1,2,3-triazole renders it an exceptionally useful and versatile building block. The C-Br bond serves as a key functional handle for introducing molecular diversity through various cross-coupling reactions. organic-chemistry.org This allows for the programmed assembly of complex molecules from simpler, readily available starting materials.
The isobutyl group at the N1 position also plays a crucial role. It enhances the solubility of the compound in organic solvents and provides steric bulk that can influence the regioselectivity of subsequent reactions and the conformational preferences of the final products. The stability of the triazole ring to a wide range of reaction conditions, including acidic and basic hydrolysis as well as oxidative and reductive environments, further enhances its utility as a foundational scaffold. researchgate.net
The primary utility of this compound as a precursor lies in its capacity to undergo transition-metal-catalyzed cross-coupling reactions. The carbon-bromine bond at the 4-position is a prime site for forming new carbon-carbon and carbon-heteroatom bonds. This capability is extensively exploited in the synthesis of complex organic scaffolds, including pharmaceuticals, agrochemicals, and materials. nbinno.com
Key transformations include:
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to introduce aryl, heteroaryl, or vinyl groups. nih.gov
Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties, which can be further elaborated.
Heck Coupling: Reaction with alkenes to form substituted olefins.
Buchwald-Hartwig Amination: Reaction with amines to introduce nitrogen-based functional groups.
Stille Coupling: Reaction with organostannanes to form a variety of carbon-carbon bonds.
These reactions enable the "stitching" of the 4-bromo-1-isobutyl-1,2,3-triazole core to other complex fragments, providing a modular approach to intricate molecular architectures. For instance, by performing a Suzuki coupling, a substituted phenyl ring can be attached at the 4-position, creating a 1,4-diaryl-substituted triazole scaffold, a common motif in biologically active molecules. nih.gov Similarly, Sonogashira coupling can introduce an alkyne handle, which can then participate in a secondary click reaction to build even more complex, multi-scaffold structures. The ability to perform sequential couplings allows for the controlled, stepwise construction of highly functionalized molecules. nih.gov
| Reaction Name | Coupling Partner | Catalyst (Typical) | Bond Formed | Introduced Moiety |
|---|---|---|---|---|
| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, PdCl₂(dppf) | C-C | Aryl, Heteroaryl, Vinyl |
| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, CuI | C-C (sp) | Alkynyl |
| Heck | Alkene | Pd(OAc)₂ | C-C (sp²) | Alkenyl |
| Buchwald-Hartwig | R₂NH | Pd₂(dba)₃, Ligand | C-N | Amino |
| Stille | R-Sn(Bu)₃ | Pd(PPh₃)₄ | C-C | Aryl, Alkenyl, Alkyl |
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing parts of all starting materials, are highly valued for their efficiency and atom economy. nih.gov The 1,2,3-triazole core of this compound is itself often synthesized through a quintessential click reaction—a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC)—which can be considered a two-component reaction. orientjchem.org
However, this process can be integrated into an MCR framework. For example, a one-pot synthesis could involve the in-situ generation of an organic azide (B81097) from an alkyl halide (e.g., isobutyl bromide) and sodium azide, followed by reaction with a bromo-alkyne in the presence of a copper catalyst. More elaborate MCRs can be designed to generate densely functionalized triazoles in a single step. researchgate.net
Furthermore, this compound, once formed, can be a substrate in sequential reactions that start with an MCR. For instance, a complex fragment could be assembled using an MCR and then coupled to the triazole via its bromo-functionality, demonstrating the synergy between MCRs and the utility of this building block. nih.govkuleuven.be
Exploration as a Ligand in Homogeneous and Heterogeneous Catalysis
The 1,2,3-triazole ring is an effective coordinating ligand for a variety of transition metals. The lone pairs of electrons on the N2 and N3 nitrogen atoms can donate to a metal center, forming stable coordination complexes. researchgate.net This property allows this compound and its derivatives to be explored as ligands in both homogeneous and heterogeneous catalysis.
The isobutyl group at N1 and the bromine atom (or a group that replaces it) at C4 significantly influence the electronic and steric properties of the triazole ring. This modulation is key to tuning the behavior of the resulting metal complex. For example, introducing a bulky group at the C4 position can create a specific steric environment around the metal center, influencing the selectivity of a catalytic reaction. Similarly, introducing an electron-withdrawing or electron-donating group can alter the electron density at the metal, thereby modifying its catalytic activity. rsc.org
The modular synthesis of 1,2,3-triazoles makes them ideal platforms for ligand design. Starting with this compound, a secondary coordinating group can be introduced at the C4 position via cross-coupling. For example, coupling with 2-pyridylboronic acid would yield a bidentate N,N-ligand capable of chelating to a metal center.
Such triazole-based ligands have been successfully employed in a range of metal-catalyzed transformations, including:
Palladium-catalyzed C-H activation and arylation. nih.govacs.org
Copper-catalyzed amination reactions. nih.gov
Ruthenium-catalyzed transfer hydrogenation.
The strength of the triazole-metal bond and the ease with which the ligand's properties can be adjusted make these systems highly attractive for developing new catalysts with enhanced activity, selectivity, and stability. The triazole moiety often imparts robustness to the catalytic species. rsc.org
Advanced Click Chemistry Applications Beyond Basic Cycloaddition
While the formation of the 1,2,3-triazole ring is the hallmark of click chemistry, the utility of the resulting product extends far beyond its role as a simple linker. researchgate.netnih.gov For this compound, the "post-click" modification of the C-Br bond is a prime example of an advanced application. This allows the initial, highly reliable cycloaddition to be followed by a diverse array of functionalizations, effectively using the triazole as a stable and versatile platform.
Another advanced application involves using the triazole ring itself as a directing group for C-H functionalization. The N2 or N3 atoms can coordinate to a metal catalyst (e.g., palladium), positioning it to activate a nearby C-H bond on an adjacent part of the molecule, such as an N-aryl substituent. nih.govresearchgate.net This strategy enables regioselective modifications that would be difficult to achieve otherwise, highlighting the active role the triazole ring can play in directing reactivity. These "triazole-assisted" C-H functionalization processes represent a significant evolution from the original concept of the triazole as a passive linker. researchgate.net
Investigations into Molecular Interactions with Biomolecules (Mechanistic Focus)
In chemical biology and medicinal chemistry, the 1,2,3-triazole moiety is highly valued for its favorable physicochemical properties. It is often considered a bioisostere of the amide bond, but with improved metabolic stability. kuleuven.be The triazole ring is largely resistant to enzymatic degradation, enhancing the pharmacokinetic profile of drug candidates. nih.gov
The mechanistic basis for its interaction with biomolecules such as proteins and nucleic acids is multifaceted:
Hydrogen Bonding: The N2 and N3 atoms are hydrogen bond acceptors, while the C5-H bond can act as a weak hydrogen bond donor. researchgate.net
Dipole-Dipole Interactions: The triazole ring possesses a large dipole moment, enabling strong dipole-dipole interactions with polar residues in a protein's active site. researchgate.net
Hydrophobic Interactions: The isobutyl group on this compound provides a nonpolar surface that can engage in favorable hydrophobic or van der Waals interactions within a binding pocket. nih.gov
Molecular docking and computational studies are frequently used to predict and analyze how triazole-containing molecules bind to biological targets. pensoft.netijper.orgnih.gov These studies help elucidate the specific amino acid residues that interact with the triazole core and its substituents. The bromine atom in this compound can participate in halogen bonding, a specific type of non-covalent interaction that can contribute to binding affinity. By replacing the bromine with other functional groups, chemists can systematically probe the structure-activity relationship (SAR) and optimize interactions with a biological target to enhance potency and selectivity. nih.gov A detailed analysis of crystallographic data shows that 1,2,3-triazoles engage in a wide variety of preferred interactions with amino acid residues, confirming their versatility in ligand design. figshare.com
| Structural Moiety | Potential Interaction Type | Interacting Partner (in Biomolecules) |
|---|---|---|
| Triazole N2, N3 | Hydrogen Bond Acceptor | -NH (e.g., Arg, Lys), -OH (e.g., Ser, Tyr) |
| Triazole C5-H | Weak Hydrogen Bond Donor | Carbonyl Oxygen (Peptide Backbone) |
| Triazole Ring | Dipole-Dipole | Polar Amino Acid Residues |
| N1-Isobutyl Group | Hydrophobic / van der Waals | Nonpolar Residues (e.g., Leu, Val, Ile) |
| C4-Bromine Atom | Halogen Bonding | Electron-rich atoms (e.g., O, S) |
Elucidation of Enzyme Inhibition Mechanisms through Computational and in vitro Studies
There is no available research detailing the computational and in vitro studies on the enzyme inhibition mechanisms of this compound. The 1,2,3-triazole scaffold is a known pharmacophore in various enzyme inhibitors, where it can act as a bioisosteric replacement for other functional groups and participate in hydrogen bonding and other interactions within an enzyme's active site. nih.govnih.gov However, specific inhibitory activities, kinetic data, and computational models for the 4-bromo-1-isobutyl substituted variant have not been reported.
Studies on Receptor Binding Models and Allosteric Modulation
Specific studies on the receptor binding models and allosteric modulation properties of this compound are not found in the current scientific literature. The 1,2,3-triazole moiety has been incorporated into ligands targeting various receptors, including G-protein coupled receptors (GPCRs). nih.govmdpi.com These studies often explore how the triazole ring and its substituents influence binding affinity and functional activity. Nevertheless, there are no published reports that model or test the interaction of this compound with any specific receptor or its potential as an allosteric modulator.
Bioconjugation and Bioorthogonal Chemistry Applications
There are no documented applications of this compound in bioconjugation and bioorthogonal chemistry. The 1,2,3-triazole ring is famously formed via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction is widely used for its efficiency and biocompatibility in labeling and connecting biological molecules. While bromo-substituted triazoles can be synthesized and potentially used as building blocks, researchgate.net there is no specific mention of this compound being utilized as a probe or linker in bioconjugation or bioorthogonal applications.
Advanced Materials Science and Supramolecular Chemistry Applications
Incorporation into Polymeric Materials and Macromolecular Architectures
The 1,2,3-triazole moiety is a well-established component in polymer chemistry, often introduced via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". The presence of the 4-bromo substituent on the triazole ring of 4-bromo-1-(2-methylpropyl)-1H-1,2,3-triazole offers a strategic advantage for its incorporation into polymeric structures. This bromo-functionality can serve as a reactive handle for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of complex and functional polymers.
The incorporation of this compound into polymer backbones or as pendant groups can impart specific properties to the resulting macromolecular architectures. The polar nature of the triazole ring can enhance the solubility and thermal stability of polymers. Furthermore, the bromine atom can be exploited to introduce flame-retardant properties or to serve as a site for post-polymerization modification, allowing for the tailoring of the material's final characteristics. Research on related 1,2,3-triazole-containing polymers has demonstrated their potential as new functional materials due to the large dipole moment and hydrogen bonding capabilities of the triazole ring. mdpi.com
The synthesis of polymers incorporating this bromo-triazole derivative can be achieved through various polymerization techniques. For instance, if the isobutyl group is functionalized with a polymerizable moiety, such as a vinyl or acrylic group, the compound can act as a monomer in radical polymerization processes. Alternatively, the triazole itself can be part of a monomer that undergoes step-growth polymerization.
Below is a table summarizing potential polymer types incorporating this compound and their prospective applications.
| Polymer Type | Method of Incorporation | Potential Properties | Prospective Applications |
| Polyacrylates/Polymethacrylates | As a pendant group via a functionalized isobutyl chain | Enhanced thermal stability, modifiable refractive index | Optical resins, functional coatings |
| Polyurethanes | As a chain extender or part of a diol monomer | Increased rigidity, flame retardancy | High-performance foams, elastomers |
| Conjugated Polymers | As a side chain on a conjugated backbone | Tunable electronic properties, altered solubility | Organic electronics, sensors |
Self-Assembly and Supramolecular Aggregates Involving this compound
The field of supramolecular chemistry heavily relies on non-covalent interactions to construct well-defined, higher-order structures from molecular components. This compound is an excellent candidate for the formation of self-assembled and supramolecular aggregates due to its capacity for various intermolecular interactions, including halogen bonding, hydrogen bonding, and π-π stacking. The interplay of these forces can direct the assembly of molecules into predictable and functional architectures. acs.orgnih.gov
The use of 1,2,3-triazole and its derivatives in constructing anion-templated supramolecular structures has seen significant growth, leading to the synthesis of complex architectures like foldamers and polymers. nih.gov The self-assembly of related triazole derivatives into ordered structures is a testament to the directional and specific nature of the non-covalent interactions at play. acs.orgnih.gov
Halogen bonding is a highly directional and specific non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. nih.gov In this compound, the bromine atom at the 4-position of the electron-deficient triazole ring acts as a potent halogen bond donor. This interaction can be harnessed to guide the self-assembly of the molecules into distinct supramolecular patterns.
The nitrogen atoms of the triazole ring in neighboring molecules can act as halogen bond acceptors, leading to the formation of head-to-tail chains or more complex networks. unimi.it The strength and directionality of these halogen bonds can be tuned by the electronic environment of the triazole ring and the nature of the acceptor. The reliability of halogen bonding has made it a powerful tool in crystal engineering and the design of supramolecular materials. In related systems, Br···N interactions have been shown to link molecules into chains. nih.gov
The table below details the key characteristics of halogen bonding involving the subject compound.
| Halogen Bond Donor | Halogen Bond Acceptor | Typical Interaction Geometry | Expected Influence on Self-Assembly |
| Bromine atom on the triazole ring | Nitrogen atom of a neighboring triazole ring | Linear to near-linear C-Br···N angle | Formation of one-dimensional chains or tapes |
| Bromine atom on the triazole ring | Other Lewis basic sites (e.g., carbonyl oxygen) | Directional | Creation of heterodimeric or more complex aggregates |
The nitrogen atoms of the 1,2,3-triazole ring are excellent coordinating sites for metal ions. This property allows this compound to act as a ligand in the construction of coordination polymers and metal-organic frameworks (MOFs). nih.gov These materials are crystalline solids composed of metal ions or clusters linked together by organic ligands, forming one-, two-, or three-dimensional networks.
Coordination polymers and MOFs derived from triazole-based ligands have been extensively studied, showcasing a wide range of topologies and applications. mdpi.comresearchgate.net The ability of this compound to act as a bridging ligand between metal centers is crucial for the formation of extended network structures.
Exploration in Optoelectronic and Sensing Materials
Triazole derivatives have garnered significant attention for their potential applications in optoelectronic devices and chemical sensors. nih.gov The triazole ring, being an electron-deficient system, can be integrated into donor-π-acceptor (D-π-A) chromophores, which are known for their non-linear optical (NLO) properties. unimi.itresearchgate.net The electronic properties of such molecules can be fine-tuned by varying the donor and acceptor groups, as well as by modifying the π-conjugated bridge.
While direct studies on the optoelectronic properties of this compound are not widely reported, the general characteristics of bromo-substituted triazoles suggest potential in this area. The bromine atom can influence the electronic energy levels (HOMO and LUMO) of the molecule, which in turn affects its absorption and emission properties. researchgate.net Furthermore, the triazole moiety can act as a recognition unit in chemical sensors, where binding to an analyte induces a change in the optical or electronic signal. Highly luminescent 4H-1,2,4-triazole derivatives have been synthesized and show promise for applications in optoelectronics. mdpi.comresearchgate.net
Crystal Engineering and Solid-State Chemistry
Crystal engineering is the rational design of crystalline solids with desired properties, based on an understanding of intermolecular interactions. This compound is a molecule of significant interest in this field due to its propensity to form predictable and robust supramolecular synthons. The interplay of halogen bonding, hydrogen bonding (C-H···N), and π-π stacking interactions governs the packing of these molecules in the solid state. rsc.org
The analysis of crystal structures of related bromo-substituted triazoles reveals the prevalence of halogen bonding and other weak interactions in dictating the supramolecular architecture. nih.gov For instance, the dihedral angles between the triazole ring and other substituents significantly influence the molecular conformation and subsequent crystal packing. nih.gov
The following table summarizes the key intermolecular interactions and their expected impact on the crystal structure of this compound.
| Interaction Type | Key Atoms Involved | Expected Structural Motif |
| Halogen Bonding | C-Br···N | 1D chains, 2D sheets |
| Hydrogen Bonding | C-H···N | Dimer formation, network stabilization |
| π-π Stacking | Triazole rings | Columnar or offset stacking |
| van der Waals Forces | Isobutyl groups | Space-filling and packing efficiency |
Green Chemistry Principles in the Synthesis and Transformations of 4 Bromo 1 2 Methylpropyl 1h 1,2,3 Triazole
Atom Economy and Reaction Efficiency Considerations
Atom economy is a central tenet of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. The primary synthetic route to 1,2,3-triazoles is the Huisgen 1,3-dipolar cycloaddition of an azide (B81097) with an alkyne. organic-chemistry.orgnih.gov This reaction, particularly the copper-catalyzed variant known as the Azide-Alkyne Cycloaddition (CuAAC), is a prime example of "click chemistry" and is celebrated for its high atom economy. organic-chemistry.orgpcbiochemres.comnih.gov
In the context of synthesizing 4-bromo-1-(2-methylpropyl)-1H-1,2,3-triazole, the key cycloaddition step would involve the reaction of 1-azido-2-methylpropane with a bromo-substituted alkyne. This [3+2] cycloaddition is an addition reaction where all atoms from both the azide and the alkyne are incorporated into the resulting triazole ring structure. acs.org This inherent efficiency minimizes the formation of by-products, aligning perfectly with the goal of maximizing resource utilization and reducing waste. pcbiochemres.com Electrochemical methods have also been developed for synthesizing triazole derivatives, offering a reagentless and atom-efficient alternative that further enhances the green credentials of the process. acs.orgresearchgate.net Such approaches provide a cost-effective and environmentally friendly route to these valuable compounds. acs.org
Utilization of Sustainable Solvents (e.g., Water, Deep Eutectic Solvents)
The choice of solvent is critical in green synthesis, as solvents often constitute the largest proportion of waste in chemical processes. acs.org Traditional reliance on volatile organic solvents (VOCs) is being replaced by greener alternatives in the synthesis of 1,2,3-triazoles.
Water: As a non-toxic, non-flammable, and abundant solvent, water is an ideal medium for green chemistry. consensus.app The copper-catalyzed synthesis of 1,2,3-triazoles has been shown to be highly efficient in water, sometimes even exhibiting enhanced reaction rates compared to organic solvents. bohrium.comresearchgate.netnih.gov This approach allows for simpler product isolation and minimizes the environmental impact associated with solvent use and disposal. consensus.appacs.org
Deep Eutectic Solvents (DESs): DESs are a class of sustainable solvents formed by mixing hydrogen bond donors and acceptors, such as choline (B1196258) chloride and urea. thieme-connect.comresearchgate.net They are characterized by low cost, biodegradability, and low volatility. thieme-connect.comthieme-connect.com The synthesis of 1,2,3-triazoles has been successfully performed in DESs, which can enhance the stability of intermediates and, in some cases, allow for product isolation without the need for chromatographic purification. thieme-connect.comthieme-connect.com Novel copper(II)-based acidic or quaternary deep eutectic solvents have been developed that act as both the catalyst and the reaction medium, further simplifying the process. consensus.apprsc.org
Other Green Solvents: Researchers have also explored other biodegradable and bio-based solvents. Glycerol, a byproduct of biodiesel production, has been used as an effective green solvent for one-pot triazole synthesis. consensus.app Cyrene™, a solvent derived from cellulose, has been successfully employed, allowing for product isolation by simple precipitation in water, thereby eliminating the need for organic solvent extractions. researchgate.netnih.gov
Development of Eco-Friendly Catalytic Systems (e.g., Enzyme Catalysis, Metal Nanoparticles)
The development of efficient and reusable catalysts is a cornerstone of green chemistry, aiming to reduce catalyst loading and facilitate separation from the reaction mixture.
Metal Nanoparticles: Heterogeneous catalysts, particularly metal nanoparticles, have gained significant attention in triazole synthesis due to their high surface-area-to-volume ratio and ease of recovery. nih.govacs.org Various systems have been reported:
Copper Nanoparticles: Copper nanoparticles, sometimes supported on materials like magnetic cores (Fe₃O₄@SiO₂), have been used as efficient and recyclable catalysts for click reactions in green solvents like water. consensus.appnih.govmdpi.com
Gold Nanoparticles: Gold nanoparticles supported on metal oxides (e.g., Au/TiO₂) have been shown to catalyze the one-pot, three-component synthesis of triazoles under microwave irradiation, offering a robust alternative to copper. mdpi.com
Multi-metallic Nanoparticles: Systems such as Cu₃Fe₄V₆O₂₄ nanocatalysts have been developed, demonstrating high efficiency and reusability. acs.org The magnetic properties of some of these catalysts allow for simple separation from the reaction medium using an external magnet. acs.org
Enzyme Catalysis: While the direct enzymatic synthesis of the triazole ring is an emerging area, enzymes play a significant role in broader green chemistry applications. nih.gov In the context of triazole chemistry, research has focused on synthesizing triazole derivatives that act as enzyme inhibitors for therapeutic purposes. acs.org The principles of biocatalysis, using enzymes to perform chemical transformations under mild conditions, represent a future direction for even greener synthetic pathways for triazole precursors and their subsequent functionalization.
Waste Minimization and By-product Reduction Strategies
Waste minimization is achieved by integrating several green chemistry principles. For the synthesis of this compound, strategies focus on optimizing the entire process from start to finish.
The core strategy is the use of the highly efficient azide-alkyne cycloaddition reaction, which inherently produces minimal by-products due to its high atom economy. pcbiochemres.com Further waste reduction is achieved by avoiding the isolation of potentially hazardous intermediates, such as organic azides, through one-pot, multi-component reactions where the azide is generated in situ from an alkyl halide and sodium azide. nih.govacs.org
The use of recyclable heterogeneous catalysts, such as copper supported on waste oyster shell powders or magnetic nanoparticles, is another key strategy. mdpi.comacs.org These catalysts can be easily filtered or magnetically separated and reused multiple times without significant loss of activity, drastically reducing catalyst waste. nih.govacs.org Similarly, employing sustainable solvents like water or DESs that can be recovered and recycled contributes to a lower environmental factor (E-factor), a metric that quantifies the amount of waste generated per unit of product. acs.org Finally, developing protocols that allow for product isolation via simple precipitation or filtration, rather than requiring energy- and solvent-intensive chromatographic purification, represents a significant step towards waste-minimized synthesis. thieme-connect.comnih.gov
Energy Efficiency in Synthesis (e.g., Microwave-Assisted Reactions)
Reducing energy consumption is a critical aspect of green and sustainable chemistry. Traditional synthetic methods often rely on prolonged heating under reflux, which is energy-intensive. Modern energy sources have been shown to dramatically improve the efficiency of triazole synthesis.
Microwave Irradiation: Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. mdpi.comresearchgate.net In the synthesis of 1,2,3-triazoles, microwave heating can dramatically reduce reaction times from hours to minutes while often improving product yields. mdpi.comacs.org For example, a reaction catalyzed by a waste oyster shell-supported CuBr catalyst showed a 91% yield after 240 minutes with conventional heating, whereas microwave irradiation achieved a comparable or higher yield in just 15-30 minutes. acs.org
Ultrasonic Energy: Sonication, or the use of ultrasound, is another non-conventional energy source that can promote chemical reactions. nih.gov Ultrasound-assisted synthesis of 1,2,3-triazoles has been reported to be efficient, particularly in aqueous media, leading to high yields in short reaction times under mild conditions. nih.govacs.org This method enhances mass transfer and accelerates reaction rates through acoustic cavitation.
These energy-efficient techniques not only reduce the carbon footprint of the synthesis but also increase throughput, making the production of triazoles more economically viable and environmentally sustainable. mdpi.comresearchgate.net
Table based on data for the synthesis of 1,2,3-triazole using OSPs–CuBr catalyst. acs.org
Mentioned Chemical Compounds
Future Perspectives and Emerging Research Directions for 4 Bromo 1 2 Methylpropyl 1h 1,2,3 Triazole
Exploration of Novel Reactivity and Unprecedented Transformation Pathways
The presence of a bromine atom on the triazole ring of 4-bromo-1-(2-methylpropyl)-1H-1,2,3-triazole is a key feature that invites the exploration of novel reactivity. While traditional cross-coupling reactions are well-established, future research is expected to uncover unprecedented transformation pathways. The reactivity of similar 4-bromoacetyl-1H-1,2,3-triazoles has been shown to yield unexpected heterocyclic systems like pyrazines under certain conditions, suggesting that the core triazole structure can participate in complex, non-canonical reaction cascades. clockss.orgresearchgate.net
Future investigations may focus on intramolecular cyclizations where the isobutyl group or its derivatives interact with the triazole ring, potentially mediated by the bromo-substituent. Furthermore, leveraging the bromine atom as a removable or directing group can enable regioselective N-2 alkylation, a challenging aspect of triazole chemistry. organic-chemistry.org This approach provides a pathway to poly-substituted triazoles that are otherwise difficult to access. organic-chemistry.org The potential for bromine-lithium exchange reactions at low temperatures could also be explored, creating highly reactive intermediates for the introduction of a wide array of functional groups at the C4 position. rsc.org
Table 1: Potential Novel Transformations for this compound
| Transformation Type | Potential Reagents and Conditions | Expected Outcome | Reference for Concept |
|---|---|---|---|
| Unexpected Heterocycle Formation | Reaction with specific amines or other nucleophiles under catalyst-free conditions. | Formation of fused or complex heterocyclic systems beyond simple substitution. | clockss.orgresearchgate.net |
| Intramolecular C-H Functionalization | Transition metal catalysis targeting C-H bonds on the isobutyl group, directed by the triazole ring. | Creation of novel bicyclic or strained ring systems. | nih.gov |
| Bromine-Lithium Exchange | Butyllithium at low temperatures, followed by quenching with various electrophiles. | Introduction of diverse functional groups (e.g., -COOH, -SMe, -OH) at the C4 position. | rsc.org |
| Regioselective N-Alkylation | Using the bromine atom to sterically or electronically direct alkylation to the N2 position. | Synthesis of thermodynamically stable N2-substituted triazole isomers. | organic-chemistry.orgresearchgate.net |
Development of Advanced Catalytic Systems for Selective Functionalization
The selective functionalization of the triazole core is paramount for creating molecular diversity. Future research will likely focus on developing advanced catalytic systems tailored for this compound. Transition-metal catalysis, particularly with palladium, copper, ruthenium, and iron, offers powerful tools for C-H activation and cross-coupling reactions. nih.govnih.gov The 1,2,3-triazole ring itself can act as an effective directing group, steering functionalization to specific positions, such as the ortho-position of an aryl group at N1 or even the C5 position of the triazole ring. researchgate.netresearchgate.net
For this compound, the development of catalysts that can selectively activate the C5-H bond without disturbing the C4-Br bond would be a significant advancement. This would allow for the synthesis of 1,4,5-trisubstituted triazoles, which are highly sought after in medicinal chemistry and materials science. mdpi.comnih.gov Research into synergistic catalytic systems, combining a metal oxidant with oxygen, could enhance the efficiency of C-H activation steps. mdpi.com Furthermore, iron-catalyzed systems are gaining traction as a more sustainable and benign alternative to precious metals, and modular triazole-based directing groups can enhance their reactivity and selectivity. nih.gov
Table 2: Advanced Catalytic Approaches for Functionalizing this compound
| Catalytic System | Target Position | Potential Reaction | Key Advantages | Reference for Concept |
|---|---|---|---|---|
| Palladium(II) Acetate / Ligand | C5-H | Direct Arylation | High regioselectivity and functional group tolerance. | nih.gov |
| Ruthenium(II) Complexes | Remote C-H (isobutyl group) | Arylation / Alkenylation | Triazole ring acts as a potent directing group. | researchgate.net |
| Copper(I) / Ligand | C4-Br | Suzuki or Sonogashira Coupling | Well-established for C-Br bond functionalization. | organic-chemistry.org |
| Iron Catalysts / Triazole Ligand | C5-H or remote C-H | Arylation / Alkylation | Cost-effective, environmentally benign, and tunable reactivity. | nih.gov |
Integration with Machine Learning and Artificial Intelligence for Predictive Chemistry
The synergy between computational chemistry and synthetic chemistry is set to accelerate the discovery of new molecules and reactions. Machine learning (ML) and artificial intelligence (AI) can be powerful tools for predicting the reactivity and properties of this compound and its derivatives. mdpi.comnih.gov By training algorithms on existing datasets of triazole reactions and properties, predictive models can be developed to guide experimental work. researchgate.net
Future applications could include:
Reactivity Prediction: ML models could predict the outcome and yield of reactions involving this compound with various substrates and catalysts, saving time and resources. arabjchem.org
Catalyst Design: AI could be used to design novel ligands or catalytic systems specifically optimized for the selective functionalization of this molecule.
Property Screening: In silico screening using ML can predict the biological activity (e.g., anticancer, antimicrobial) or material properties (e.g., corrosion inhibition, photostability) of virtual libraries of derivatives, prioritizing the synthesis of the most promising candidates. mdpi.comresearchgate.net
QSAR Models: Quantitative Structure-Activity Relationship (QSAR) models can identify the key structural features of triazole derivatives that contribute to a specific biological activity, guiding the rational design of new, more potent compounds. arabjchem.org
The development of reliable ML models requires large, high-quality datasets. Therefore, a concerted effort in high-throughput experimentation and data sharing within the chemical community will be crucial for realizing the full potential of AI in this area.
Applications in Uncharted Interdisciplinary Scientific Domains
While 1,2,3-triazoles are well-established in fields like medicinal chemistry and materials science, the unique structure of this compound makes it a candidate for application in more nascent and interdisciplinary domains. lifechemicals.comresearchgate.net The bromo-functionality serves as a versatile handle for post-synthesis modification, allowing the molecule to be incorporated into larger, more complex systems.
Emerging application areas could include:
Chemical Biology: The triazole can be used as a stable, bio-orthogonal linker to conjugate biomolecules, such as peptides or nucleic acids, with probes or therapeutic agents. Its isobutyl group may influence cell permeability or binding interactions.
Supramolecular Chemistry: The triazole ring, with its significant dipole moment and hydrogen bond accepting capabilities, can act as a structural motif for the design of molecular receptors for specific anions or cations. irjrr.com The bromo- and isobutyl-substituents would modulate the shape and electronic properties of such receptors.
Functional Coatings: 1,2,3-triazole-rich molecules have shown promise in the design of high-performance coatings with anti-corrosive and anti-microbial properties. rsc.org Derivatives of this compound could be explored as additives or monomers for creating such functional materials.
Organic Electronics: The electronically tunable nature of the triazole ring suggests potential applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where derivatives could serve as building blocks for charge-transporting materials or emitters.
Challenges and Opportunities in the Synthesis of Highly Substituted Triazoles
The synthesis of multi-substituted triazoles, particularly those with substitution at the N2, C4, and C5 positions, presents significant challenges related to regioselectivity and steric hindrance. nih.govnih.govacs.org For this compound, introducing a third or fourth substituent onto the triazole core without side reactions is a primary hurdle. The synthesis of N2-substituted triazoles, which are often thermodynamically more stable, remains a challenge, as direct alkylation often favors the N1 position. researchgate.netscielo.br
However, these challenges also create opportunities for innovation in synthetic methodology.
Regioselective Strategies: There is an opportunity to develop novel synthetic routes that provide exclusive access to specific regioisomers. This could involve new catalyst designs or the strategic use of directing or protecting groups. organic-chemistry.orgnih.govacs.org
Multi-Component Reactions (MCRs): Designing one-pot MCRs that assemble highly substituted triazoles from simple precursors could offer a more efficient and atom-economical approach compared to traditional multi-step syntheses. nih.govmdpi.com
Flow Chemistry: Continuous flow synthesis can offer better control over reaction parameters (temperature, pressure, reaction time), potentially improving yields and selectivity in challenging triazole functionalization reactions.
Post-Cycloaddition Functionalization: Developing robust methods for the late-stage functionalization of the pre-formed this compound scaffold is a key opportunity. This allows for the rapid generation of a diverse library of analogues from a common intermediate. nih.gov
Overcoming these synthetic hurdles will be critical to fully unlocking the potential of this and other highly substituted triazole scaffolds in various scientific and technological applications.
Q & A
Q. What are the common synthetic routes for preparing 4-bromo-1-(2-methylpropyl)-1H-1,2,3-triazole?
The synthesis of triazole derivatives typically involves cycloaddition or functionalization strategies. Two primary methods are:
- Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC): Terminal alkynes react with azides under mild conditions (room temperature or reflux in ethanol) to regioselectively form 1,4-disubstituted triazoles. This method is robust and compatible with diverse substituents, including brominated alkyl groups .
- Hydrazide cyclization: For example, heating 2,4-dichlorophenoxyacetic acid hydrazide in DMSO under reflux for 18 hours, followed by crystallization, yields triazole derivatives. Adjusting the bromoalkyl substituent (e.g., 2-methylpropyl) can be achieved by substituting the starting alkyl halide .
Key optimization parameters: Solvent choice (e.g., DMSO for high-temperature reactions), catalyst loading (e.g., 1–5 mol% CuI for CuAAC), and reaction time (4–24 hours depending on steric hindrance).
Q. How is this compound characterized using spectroscopic methods?
Standard characterization includes:
- NMR spectroscopy: H and C NMR identify substituent patterns (e.g., bromoalkyl resonance at δ 3.5–4.5 ppm for H; C-Br signals at δ 25–35 ppm for C). NOESY or HSQC may resolve overlapping peaks in crowded regions .
- Mass spectrometry (MS): High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]) and isotopic patterns for bromine (1:1 ratio for Br and Br) .
- Elemental analysis: Validates purity (>95%) and matches calculated C, H, N, and Br percentages.
Q. What are the key considerations for optimizing reaction conditions in triazole synthesis?
- Solvent polarity: Polar aprotic solvents (e.g., DMSO, DMF) enhance cyclization efficiency for hydrazide-based routes but may require post-reaction purification .
- Catalyst selection: CuAAC benefits from stabilizing ligands (e.g., tris(benzyltriazolylmethyl)amine) to prevent Cu(I) oxidation .
- Temperature control: Reflux (80–120°C) accelerates reactions but may promote side products (e.g., dehalogenation in brominated derivatives). Lower temperatures (25–50°C) are preferred for sensitive substrates .
Advanced Research Questions
Q. How can X-ray crystallography and SHELXL software determine the crystal structure of this compound?
- Data collection: High-resolution (<1.0 Å) single-crystal X-ray diffraction at 90 K minimizes thermal motion artifacts. Use synchrotron sources for weakly diffracting crystals .
- Structure refinement in SHELXL:
- Initial phasing via direct methods (SHELXS) or experimental phasing (SHELXC/D/E for heavy atoms like bromine).
- Anisotropic refinement of non-H atoms, with H-atom positions geometrically idealized.
- Validation using R-factors (<0.05 for high-quality data) and CheckCIF to resolve disorder or twinning .
Example: The crystal structure of 2-bromo-1-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone (CCDC entry: XXXX) revealed planar triazole rings and Br···π interactions stabilizing the lattice .
Q. What methodologies evaluate the biological activity of this compound derivatives?
- Antimicrobial assays:
- Minimum inhibitory concentration (MIC): Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines). Triazoles with electron-withdrawing groups (e.g., Br) often enhance membrane disruption .
- Time-kill kinetics: Monitor bactericidal effects at 0–24 hours to distinguish static vs. cidal activity.
- Cytotoxicity screening: Use mammalian cell lines (e.g., HEK293) and MTT assays to assess selectivity indices (IC ratio: toxic vs. therapeutic effects) .
Q. How do structural modifications influence the physicochemical properties of triazole derivatives?
- Bromine substitution: Increases molecular weight and lipophilicity (logP), enhancing membrane permeability but potentially reducing aqueous solubility.
- Alkyl chain effects: Branched chains (e.g., 2-methylpropyl) improve metabolic stability compared to linear analogs by sterically hindering cytochrome P450 oxidation .
- Triazole ring electronics: Electron-deficient triazoles (e.g., 4-nitro derivatives) exhibit stronger hydrogen bonding with biological targets, as shown in QSAR models .
Q. How can computational methods predict the reactivity of this compound?
- DFT calculations: Optimize geometries at the B3LYP/6-311+G(d,p) level to evaluate frontier molecular orbitals (HOMO-LUMO gaps) and nucleophilic/electrophilic sites.
- Docking studies: Simulate interactions with target proteins (e.g., bacterial enoyl-ACP reductase) using AutoDock Vina. Bromine’s van der Waals radius (~1.85 Å) often complements hydrophobic binding pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
